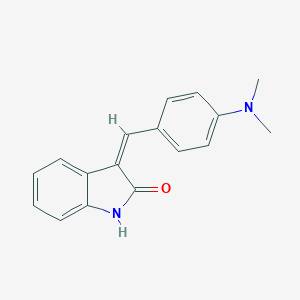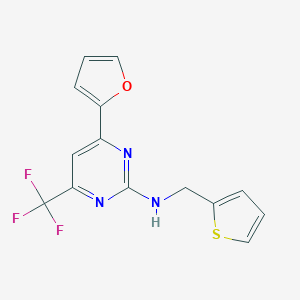![molecular formula C12H11BrClNO B543297 2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B543297.png)
2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SKF 105854 is a synthetic organic compound developed by Smith Kline & French Laboratories Ltd. It is known for its role as an antagonist of adrenergic receptors alpha-2 and adrenoceptor alpha 1D. The compound has a molecular formula of C12H11BrClNO and is used primarily in pharmacological research .
Scientific Research Applications
SKF 105854 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving adrenergic receptors.
Biology: The compound is used to study the physiological and pharmacological effects of adrenergic receptor antagonists.
Medicine: SKF 105854 is used in preclinical studies to understand its potential therapeutic effects and mechanisms of action.
Industry: The compound may be used in the development of new drugs targeting adrenergic receptors.
Chemical Reactions Analysis
SKF 105854 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: SKF 105854 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and specific catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
SKF 105854 exerts its effects by antagonizing adrenergic receptors alpha-2 and adrenoceptor alpha 1D. This means it binds to these receptors and inhibits their activity. The molecular targets involved include the adrenergic receptors, and the pathways affected are those related to adrenergic signaling. This can lead to various physiological effects, such as changes in blood pressure and heart rate .
Comparison with Similar Compounds
SKF 105854 can be compared with other adrenergic receptor antagonists, such as:
Rauwolscine: Another alpha-2 adrenergic receptor antagonist.
Idazoxan: An alpha-2 and imidazoline receptor antagonist.
Prazosin: An alpha-1 adrenergic receptor antagonist.
What sets SKF 105854 apart is its dual antagonistic activity on both alpha-2 and alpha 1D adrenergic receptors, making it unique in its class .
Properties
Molecular Formula |
C12H11BrClNO |
|---|---|
Molecular Weight |
300.58 g/mol |
IUPAC Name |
2-bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene |
InChI |
InChI=1S/C12H11BrClNO/c1-15-5-4-7-9(14)2-3-10-11(7)8(6-15)12(13)16-10/h2-3H,4-6H2,1H3 |
InChI Key |
NYGANYRUZQPPGP-UHFFFAOYSA-N |
SMILES |
CN(C1)CCC2=C3C1=C(Br)OC3=CC=C2Cl |
Canonical SMILES |
CN1CCC2=C(C=CC3=C2C(=C(O3)Br)C1)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SKF 105854; SKF105854; SKF-105854; SK&F 105854. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B543313.png)
![(3S,6S,10aS)-N-(diphenylmethyl)-6-[(2S)-2-(methylamino)propanamido]-5-oxo-decahydropyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B543384.png)

![2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol](/img/structure/B543459.png)

![N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine](/img/structure/B544361.png)

![(4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid](/img/structure/B544806.png)



![2-Methylpyrazolo[1,5-a][3,1]benzoxazin-5-imine](/img/structure/B545687.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B545995.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B545996.png)
